molecular formula C7H13NO2S B13014893 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide

Cat. No.: B13014893
M. Wt: 175.25 g/mol
InChI Key: WKBMDFLIUZXMJB-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Topology

The core structure of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide consists of two fused rings sharing a single spiro carbon atom, forming a [3.5] spirocyclic system. The smaller ring is a three-membered cyclopropane-like structure, while the larger ring is a five-membered thiolane dioxide moiety. The sulfur atom resides in the five-membered ring at position 2, bonded to two oxygen atoms in a sulfone configuration (S=O), while the nitrogen atom occupies position 5 in the three-membered aziridine-like ring.

Table 1: Key Structural Features

Feature Description
Spiro junction Single carbon atom connecting 3- and 5-membered rings
Heteroatom positions Sulfur (5-membered ring, position 2); Nitrogen (3-membered ring, position 5)
Bond angles at spiro ~109.5° (tetrahedral geometry)
Sulfone group geometry Trigonal planar arrangement around sulfur

The sulfone group introduces significant electronic polarization, with sulfur’s oxidation state at +4. This configuration enhances the compound’s stability compared to non-oxidized thia analogs. The nitrogen in the aziridine ring adopts a pyramidal geometry, with a lone pair available for potential reactivity.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2λ6-thia-5-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)3-1-2-4-8-7/h8H,1-6H2

InChI Key

WKBMDFLIUZXMJB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with an amine in the presence of an oxidizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity (if reported)
2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide C₆H₁₁NO₂S 177.22 g/mol Thia (S) at position 2, aza (N) at position 5, sulfone group Not explicitly reported in literature
2,7-Diazaspiro[3.5]nonane derivatives C₇H₁₂N₂ 140.19 g/mol Two nitrogen atoms at positions 2 and 7; no sulfur or sulfone groups High σ1R affinity (e.g., compound 4b: Ki = 3.2 nM)
Diazabicyclo[4.3.0]nonane derivatives C₈H₁₄N₂ 138.21 g/mol Fused bicyclic system with nitrogen atoms in a different spatial arrangement Moderate σ1R affinity (e.g., compound 5b: Ki = 72 nM)
2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride C₇H₁₄ClNO₂S 211.71 g/mol Thia (S) at position 2, aza (N) at position 6; hydrochloride salt No pharmacological data available

Functional and Pharmacological Insights

  • Conformational Rigidity: The spiro[3.5]nonane scaffold in 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide restricts molecular flexibility compared to non-spirocyclic analogs. This rigidity may enhance target selectivity but could reduce metabolic stability depending on substituents .
  • Sulfur vs. Nitrogen Placement: Replacing nitrogen with sulfur at position 2 (as in 2-Thia-5-azaspiro) introduces electronegative and steric effects distinct from 2,7-diazaspiro derivatives.
  • Biological Activity: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 4b) demonstrated nanomolar σ1R affinity, while the diazabicyclo[4.3.0]nonane analog (compound 5b) showed weaker binding. This suggests that sulfur substitution in 2-Thia-5-azaspiro derivatives might modulate receptor interactions differently, though experimental validation is lacking .

Physicochemical Properties

  • Solubility and Stability: The sulfone group in 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide enhances hydrophilicity compared to non-sulfonated analogs. However, the hydrochloride salt of the 6-aza variant (C₇H₁₄ClNO₂S) may improve aqueous solubility, a critical factor for bioavailability .
  • Synthetic Accessibility : Spirocyclic sulfones are typically synthesized via cyclization reactions involving sulfonyl precursors. The 2,7-diazaspiro derivatives are often prepared through ring-closing metathesis or condensation strategies, which may differ from routes used for thia-azaspiro compounds .

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